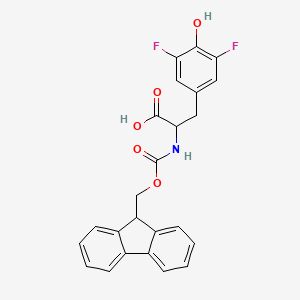

N-Fmoc-3,5-Difluoro-DL-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOKJMQGGUHNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 3,5 Difluoro Dl Tyrosine

Chemo-Enzymatic Synthesis Routes for 3,5-Difluorotyrosine (B1604624) Precursors

A prominent and efficient method for the synthesis of the 3,5-difluorotyrosine (F₂Y) precursor involves a chemo-enzymatic approach. This strategy leverages the specificity of enzymes to create the chiral amino acid backbone from simple, readily available starting materials.

One established chemo-enzymatic route utilizes the enzyme tyrosine phenol-lyase. nih.govacs.org This enzyme catalyzes the synthesis of 3,5-difluorotyrosine from 2,6-difluorophenol, pyruvate, and ammonia (B1221849). nih.govacs.org This enzymatic reaction is a key step as it directly introduces the amino acid functionality onto the difluorinated phenolic ring, often with high stereoselectivity, yielding the L-enantiomer which is crucial for its application in peptide synthesis. acs.org The ability to produce multigram quantities of 3,5-difluorotyrosine through this method highlights its utility for research purposes. nih.govacs.org

The use of enzymatic strategies in the synthesis of fluorinated amino acids is a growing field, as it can offer advantages in terms of stereocontrol and milder reaction conditions compared to purely chemical methods. nih.gov

Chemical Synthesis and Aromatic Functionalization Approaches for 3,5-Difluorotyrosine

While chemo-enzymatic routes are effective, purely chemical methods provide alternative pathways to 3,5-difluorotyrosine and its precursors. These routes often rely on classical amino acid syntheses, such as the Erlenmeyer-Plöchl synthesis or the Strecker synthesis, adapted for fluorinated substrates.

A potential starting material for these syntheses is 3,5-difluorobenzaldehyde. This can be prepared from the corresponding 3,5-difluorophenylmagnesium bromide and N-methylformanilide. nih.gov

Erlenmeyer-Plöchl Synthesis: This method involves the condensation of an N-acylglycine with an aldehyde, in this case, 3,5-difluorobenzaldehyde, to form an azlactone. acs.orgwikipedia.orgnih.gov The azlactone intermediate can then be hydrolyzed and reduced to yield the desired amino acid, 3,5-difluorotyrosine. This classical approach offers a versatile way to construct the amino acid from a difluorinated aromatic aldehyde.

Strecker Synthesis: Another classical approach is the Strecker synthesis, which involves the reaction of an aldehyde (3,5-difluorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to the amino acid. nih.govacs.orgrsc.org This method provides a direct route to the racemic amino acid, which can then be resolved or used as the DL-mixture.

These chemical synthesis strategies offer flexibility in precursor choice and are well-established in organic chemistry, providing viable alternatives to enzymatic methods for accessing the core 3,5-difluorotyrosine structure.

Fmoc Protection Strategies in the Synthesis of N-Fmoc-3,5-Difluoro-DL-tyrosine

Once the 3,5-difluorotyrosine (DL-F₂Y) is synthesized, the next crucial step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This base-labile protecting group is standard in solid-phase peptide synthesis.

A common method for Fmoc protection involves the reaction of the amino acid with an Fmoc-reagent such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). nih.govacs.orgorganic-chemistry.org For instance, 3,5-difluorotyrosine can be treated with Fmoc-OSu in the presence of a base like sodium carbonate in an aqueous solution to yield Nα-Fmoc-3,5-difluoro-DL-tyrosine. nih.govacs.org

For more complex or sterically hindered amino acids, optimization of the Fmoc protection step may be necessary. This can include the use of alternative solvents, bases, or Fmoc reagents to ensure high yields and prevent side reactions. acs.orgresearchgate.net In some cases, a temporary protection of other functional groups, like the carboxylic acid, as a methyl ester can be employed prior to Fmoc protection. nih.govacs.org This is then followed by hydrolysis to regenerate the free carboxylic acid, yielding the final, fully protected amino acid ready for peptide synthesis. nih.govacs.org

| Step | Reagents and Conditions | Purpose | Reference |

| Fmoc Protection | Fmoc-OSu, 10% Sodium Carbonate | Protection of the α-amino group | nih.govacs.org |

| Esterification | Thionyl chloride, Methanol | Temporary protection of the carboxylic acid | nih.govacs.org |

| Phenol (B47542) Protection | Isobutylene, H₂SO₄ | Protection of the hydroxyl group as a tert-butyl ether | nih.govacs.org |

| Ester Hydrolysis | LiOH, THF/H₂O | Regeneration of the free carboxylic acid | nih.govacs.org |

Optimization of Synthetic Pathways for Research Scale Production

The efficient production of this compound on a research scale (milligram to gram quantities) requires careful optimization of the synthetic pathway. The chemo-enzymatic route has been shown to be effective for preparing multigram quantities of the 3,5-difluorotyrosine precursor. nih.govacs.org

Advanced Strategies for Peptide and Protein Incorporation

Solid-Phase Peptide Synthesis (SPPS) with N-Fmoc-3,5-Difluoro-DL-tyrosine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the chemical synthesis of peptides. The use of this compound within this framework allows for the precise insertion of this unnatural amino acid into a growing peptide chain.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is central to modern SPPS. This base-labile protecting group shields the alpha-amino group of the amino acid during the coupling reaction. The synthesis cycle involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a piperidine (B6355638) solution, to expose a free amine.

Activation and Coupling: The carboxylic acid of the incoming this compound is activated using coupling reagents (e.g., HBTU, HATU). This activated amino acid is then added to the resin, forming a new peptide bond with the deprotected N-terminal amine.

Washing: Excess reagents and byproducts are washed away before the next cycle begins.

This iterative process allows for the stepwise construction of a peptide sequence containing the difluorinated tyrosine analog at a predetermined position.

A critical aspect of using this compound is its racemic nature, indicated by the "DL" designation. It contains an equal mixture of the D- and L-enantiomers. science.gov When this racemic mixture is used at a specific step in SPPS, the coupling reaction produces two distinct products in roughly equal amounts: one peptide containing D-3,5-difluorotyrosine and another containing L-3,5-difluorotyrosine. These resulting peptides are diastereomers of each other, possessing different three-dimensional structures and potentially different biological activities. The presence of D-amino acids has been identified in various naturally occurring peptides and can confer unique properties. acs.org However, in a synthetic context, the non-stereoselective incorporation from a DL-mixture necessitates subsequent purification to separate the diastereomeric products. science.govacs.org

Construction of Combinatorial Peptide Libraries Incorporating this compound

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the synthesis of a large number of compounds in a single process. The use of this compound is an effective strategy for increasing the diversity of a peptide library. By intentionally incorporating the racemic mixture at a specific position in the peptide sequence, chemists can double the number of unique compounds in the library for that single synthesis step. This introduces stereochemical diversity, as each peptide sequence will exist as a pair of diastereomers (one with the D-amino acid and one with the L-amino acid). Screening this mixed library against a biological target can then identify whether a specific stereochemistry at that position is preferred for activity.

Strategies for Site-Specific Protein Integration of Fluorinated Tyrosine Analogs

Beyond chemical synthesis, advanced biological methods enable the site-specific incorporation of fluorinated tyrosine analogs directly into proteins during translation. dtu.dkdtu.dk This is achieved through the expansion of the genetic code. acs.org The technique requires an engineered aminoacyl-tRNA synthetase that is specifically designed to recognize the unnatural amino acid (e.g., 3,5-difluorotyrosine) and attach it to a corresponding suppressor tRNA. acs.orgfrontiersin.org This tRNA recognizes a nonsense codon (e.g., the amber codon, UAG) that has been introduced into the gene of interest at the desired location. When the ribosome encounters this codon, the suppressor tRNA delivers the fluorinated tyrosine analog, resulting in a full-length protein with the unnatural amino acid at a precise site. acs.org

This strategy has been successfully used to incorporate various fluorinated tyrosines, including 3,5-difluorotyrosine (B1604624) (3,5-F2Y), into enzymes like ribonucleotide reductase (RNR) and DNA polymerase KlenTaq to study their structure and function. researchgate.netacs.org The altered pKa and redox potential of the fluorinated analogs provide a powerful tool for mechanistic investigations. acs.org

Interactive Data Table: Properties of Fluorinated Tyrosine Analogs

The following table summarizes key properties of various fluorinated tyrosine analogs that have been incorporated into proteins to study enzymatic mechanisms. acs.org

| Amino Acid Analog | Abbreviation | pKa | Redox Potential vs. Tyrosine (mV) |

| 2,3-Difluorotyrosine | 2,3-F2Y | ~7.8 | -50 to +270 |

| 3,5-Difluorotyrosine | 3,5-F2Y | ~6.4 | -50 to +270 |

| 2,3,5-Trifluorotyrosine | 2,3,5-F3Y | ~7.0 | -50 to +270 |

| 2,3,6-Trifluorotyrosine | 2,3,6-F3Y | ~6.7 | -50 to +270 |

| Tetrafluorotyrosine | F4Y | ~5.6 | -50 to +270 |

Mechanistic Investigations of Enzyme Systems Utilizing N Fmoc 3,5 Difluoro Dl Tyrosine

Elucidation of Protein Tyrosine Phosphatase (PTP) Mechanisms

Protein tyrosine phosphatases (PTPs) are a critical family of enzymes that catalyze the hydrolysis of phosphotyrosine (pY) residues in proteins, a key post-translational modification that regulates a vast array of cellular processes. nih.govnih.gov A significant challenge in the PTP field is the identification of their physiological substrates to understand their specific cellular functions. nih.gov N-Fmoc-3,5-difluoro-DL-tyrosine has become an essential component in combinatorial library methods developed to profile the substrate specificity of these enzymes. nih.gov

A key technique for profiling PTP substrate specificity involves the use of peptide libraries and a screening process that relies on the enzyme tyrosinase. nih.gov In this assay, PTPs act on phosphopeptide libraries to produce peptides with tyrosine residues. Tyrosinase is then used to oxidize the phenol (B47542) side chain of the product tyrosine, enabling a chemical tag (like biotin) to be attached for detection. nih.gov

However, this method has a limitation: PTPs themselves may require tyrosine residues within the substrate peptide for optimal binding and catalysis. nih.gov Including tyrosine in the initial library would lead to false positives, as the tyrosinase-based detection step cannot distinguish between a dephosphorylated product and a non-substrate peptide that already contains tyrosine. nih.gov

To overcome this, a tyrosinase-resistant tyrosine surrogate was needed. nih.gov 3,5-Difluorotyrosine (B1604624) (F₂Y), incorporated into peptides using its Fmoc-protected form, serves this purpose perfectly. nih.govmedchemexpress.commedchemexpress.com The presence of two fluorine atoms on the phenyl ring renders the molecule resistant to oxidation by tyrosinase. nih.gov This allows for the inclusion of a functional tyrosine mimic in the peptide library, preventing false positives while still allowing for the assessment of tyrosine's role in PTP-substrate interactions. nih.gov

For F₂Y to be a valid surrogate for tyrosine in PTP studies, it must not significantly alter the peptide's interaction with the enzyme's active site. Kinetic studies have demonstrated that F₂Y is an excellent functional mimic of tyrosine in this regard. nih.govmedchemexpress.com

Peptides containing F₂Y were synthesized and their kinetic parameters (kcat, KM, and kcat/KM) with the protein tyrosine phosphatase PTP1B were determined and compared to their corresponding tyrosine-containing counterparts. The results showed that the substitution of F₂Y for tyrosine led to minimal changes (less than or equal to twofold) in the kinetic constants, which is within the margin of experimental error. nih.gov This confirms that peptides with F₂Y bind to the active site of PTPs and are processed with similar efficiency to native tyrosine-containing peptides. nih.gov

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-D-A-D-E-pY-L-NH₂ | 160 ± 10 | 11 ± 1 | 1.5 x 10⁷ |

| Ac-D-A-D-E-pY-L-I-V-Q-F₂Y-Q-NH₂ | 110 ± 10 | 14 ± 2 | 7.9 x 10⁶ |

| Ac-D-A-D-E-pY-L-I-V-Q-Y-Q-NH₂ | 140 ± 10 | 12 ± 2 | 1.2 x 10⁷ |

| Ac-T-S-T-E-pY-R-V-L-S-F₂Y-A-NH₂ | 180 ± 20 | 49 ± 8 | 3.7 x 10⁶ |

| Ac-T-S-T-E-pY-R-V-L-S-Y-A-NH₂ | 250 ± 20 | 52 ± 7 | 4.8 x 10⁶ |

Data derived from research on PTP1B substrate profiling. nih.gov

The use of F₂Y is a key element in combinatorial library methods designed to profile the substrate specificity of PTPs. nih.gov These methods employ "one-bead one-compound" peptide libraries where each bead contains a unique peptide sequence. To identify the optimal substrates for a given PTP, a library of phosphopeptides is created that includes F₂Y at various positions to act as a tyrosinase-resistant tyrosine surrogate. nih.gov

The screening process is as follows:

The phosphopeptide library, containing F₂Y, is treated with the PTP of interest.

The enzyme dephosphorylates its preferred substrate sequences on the beads.

The entire library is then subjected to the tyrosinase reaction. Only the beads containing peptides that were dephosphorylated (now having a tyrosine product) will react.

A biotin (B1667282) tag is added, which selectively labels the beads that reacted with tyrosinase.

The biotin-labeled beads, representing the best PTP substrates, are identified and their peptide sequence is determined.

This combinatorial approach, enabled by the unique properties of this compound, allows for a high-throughput and effective method to determine the substrate specificity of PTPs, which is crucial for predicting their biological functions. nih.gov

Probing Catalytic Mechanisms of Other Tyrosine-Modifying Enzymes

The utility of fluorinated tyrosine analogs like F₂Y extends beyond PTPs to the mechanistic investigation of other enzymes that recognize and modify tyrosine. nih.gov The altered electronic properties of the fluorinated phenyl ring can affect reaction rates and intermediates, providing valuable mechanistic insights. nih.gov

As established, 3,5-difluorotyrosine is resistant to oxidation by tyrosinase, an enzyme that hydroxylates monophenols to catechols and oxidizes catechols to o-quinones. nih.govnih.gov This resistance itself is a key piece of mechanistic information, indicating that the electronic modifications imparted by the two fluorine atoms prevent the initial electrophilic attack by the dicopper center of the enzyme. nih.gov

Tyrosine phenol-lyase (TPL) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible cleavage of L-tyrosine into phenol, pyruvate, and ammonia (B1221849). ebi.ac.ukwikipedia.org The reaction mechanism involves the formation of a quinonoid intermediate. nih.gov Ring-fluorinated analogs of tyrosine have been employed as mechanistic probes to examine the catalytic steps of this enzyme, as the fluorine substituents can influence the stability and reactivity of intermediates in the reaction pathway. nih.gov

Protein Tyrosine Kinases (PTKs) catalyze the opposite reaction of PTPs, transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. nih.gov This phosphorylation is a fundamental mechanism in signal transduction. nih.gov Understanding the substrate specificity of the numerous human tyrosine kinases is essential for deciphering these signaling pathways. nih.gov

Fluorinated tyrosine analogs, including 3,5-difluorotyrosine, have been utilized to probe the catalytic mechanisms of PTKs. nih.gov By incorporating these analogs into peptide substrates, researchers can investigate how the electronic nature of the tyrosine ring affects substrate recognition and the rate of phosphoryl transfer. These studies contribute to a deeper understanding of how PTKs achieve their high degree of selectivity for specific tyrosine sites within the proteome. nih.govnih.gov

Analysis of Ribonucleotide Reductase and Isomerase Systems

Ribonucleotide Reductase (RNR)

Class Ia ribonucleotide reductase (RNR) from Escherichia coli is a well-studied enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis. This process involves a complex mechanism of long-range, reversible proton-coupled electron transfer (PCET) that generates a tyrosyl radical. The radical is propagated over 35 Å from a stable tyrosyl radical (Y122) in the β2 subunit to the active site cysteine in the α2 subunit.

The incorporation of fluorotyrosine analogs (FnYs) at specific tyrosine residues in the PCET pathway has been instrumental in elucidating the details of this mechanism. nih.gov Fluorotyrosines, with their varied pKa values and reduction potentials, allow for the systematic perturbation of the native PCET pathway. nih.gov While direct studies on this compound are limited, research on various fluorinated tyrosines provides a strong basis for understanding its potential role.

The electron-withdrawing nature of the fluorine atoms in 3,5-difluorotyrosine is expected to lower the pKa of the phenolic proton and increase the reduction potential of the tyrosyl radical compared to native tyrosine. This modulation of redox properties can significantly impact the kinetics and thermodynamics of the radical hopping process within RNR. Studies on other fluorotyrosines have shown that their incorporation can alter the rate-limiting step of the reaction and in some cases, lead to the accumulation of new radical intermediates that are otherwise kinetically masked. nih.gov

For instance, the replacement of conserved tyrosines in RNR with fluorotyrosine analogs has been achieved using evolved aminoacyl-tRNA synthetases. nih.gov These mutant enzymes, containing fluorotyrosines, have been characterized by electron paramagnetic resonance (EPR) spectroscopy to study the properties of the generated fluorotyrosyl radicals. nih.gov The distinct EPR signatures of fluorotyrosyl radicals facilitate their detection and characterization, providing deeper insights into the radical propagation pathway. nih.gov

Isomerase Systems

The application of fluorinated tyrosine analogs extends to the study of isomerase enzymes. While specific mechanistic studies of isomerases utilizing this compound are not extensively documented, the principles derived from studies on other enzymes are applicable. For example, in enzymes like ketosteroid isomerase, where tyrosine residues play key roles in catalysis, the introduction of fluorotyrosines can help to probe the importance of hydrogen bonding and the pKa of catalytic residues. The altered acidity of the fluorotyrosine phenol group can impact proton transfer steps that are often central to isomerization reactions.

Insights into Enzyme-Substrate Binding and Conformational Dynamics

The introduction of fluorinated amino acids such as 3,5-difluorotyrosine into a protein can have significant effects on its structure, stability, and dynamics, which in turn influence enzyme-substrate binding.

The "fluorous effect," which describes the tendency of fluorinated molecules to self-associate, can also play a role in the conformational dynamics of the enzyme. d-nb.info The incorporation of fluorinated residues can impact protein packing and stability. In some cases, fluorination has been shown to enhance protein stability, while in others, it may be destabilizing. d-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of proteins. The ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the large chemical shift window, which makes it highly sensitive to the local environment. nih.gov By incorporating 3,5-difluorotyrosine into an enzyme, researchers can use ¹⁹F-NMR to monitor conformational changes that occur upon substrate binding or during the catalytic cycle. nih.gov These studies can provide valuable information on the dynamic processes that are essential for enzyme function.

The table below summarizes the potential effects of incorporating 3,5-difluorotyrosine into an enzyme, based on findings from studies with various fluorinated amino acids.

| Parameter | Effect of 3,5-Difluorotyrosine Incorporation | Rationale |

| Enzyme-Substrate Binding Affinity (Kd) | Can be altered | Changes in the electronic and steric properties of the binding pocket can affect the strength of interaction with the substrate. |

| Catalytic Efficiency (kcat/Km) | Likely to be modified | Alterations in the pKa and redox potential of the tyrosine residue can impact the rates of catalytic steps. |

| Protein Stability (Tm) | May increase or decrease | The "fluorous effect" and changes in local packing interactions can influence the overall thermal stability of the enzyme. d-nb.info |

| Conformational Dynamics | Can be perturbed | Introduction of fluorine atoms can lead to localized changes in protein structure and flexibility. nih.gov |

Structural and Biophysical Characterization in Macromolecular Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, particularly ¹⁹F NMR, has become an invaluable technique for studying biomolecular systems. The fluorine nucleus offers high sensitivity due to its 100% natural abundance and high gyromagnetic ratio. ucl.ac.uknsf.gov This allows for the study of large molecular complexes and systems at low concentrations with background-free spectra. ucl.ac.uk

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an excellent probe for conformational changes in proteins and peptides. ucl.ac.uknsf.gov This sensitivity arises from the large electron cloud of the fluorine atom, which is easily polarized by its surroundings. nsf.gov As a result, even subtle changes in protein structure can lead to significant changes in the ¹⁹F NMR spectrum.

Fluorinated amino acids, such as 3,5-difluorotyrosine (B1604624), are utilized to examine the catalytic mechanisms of various enzymes. nih.gov The introduction of fluorine atoms creates a minimal steric perturbation, as the van der Waals radius of fluorine (1.35 Å) is similar to that of hydrogen (1.10 Å), making 3,5-difluorotyrosine essentially isosteric with tyrosine. nih.gov Despite this similarity, the electronic properties are significantly altered, providing a unique spectroscopic window into molecular interactions. nih.gov

| Property | Description | Source |

| High Sensitivity | Due to 100% natural abundance and a high gyromagnetic ratio. | ucl.ac.uknsf.gov |

| Broad Spectral Range | The ¹⁹F chemical shift is highly sensitive to the local chemical environment. | nsf.gov |

| Background-Free Spectra | Site-specific labeling results in simplified spectra, allowing for the study of large and complex systems. | ucl.ac.uk |

The sensitivity of ¹⁹F NMR to the local environment makes it a powerful tool for monitoring protein dynamics and ligand binding. When a ligand binds to a protein containing a fluorinated residue, the chemical shift of the fluorine signal can change, providing information about the binding event. ucl.ac.uk

For example, peptides containing 3,5-difluorotyrosine (F₂Y) have been used to study the substrate specificity of protein tyrosine phosphatases (PTPs). nih.govnih.gov These F₂Y-containing peptides exhibit similar kinetic properties to their native tyrosine-containing counterparts but are resistant to the action of the enzyme tyrosinase. nih.govnih.gov This resistance allows for the selective analysis of PTP activity without interference from other enzymatic processes. nih.gov The substitution of tyrosine with F₂Y results in minimal changes to the kinetic constants (kcat and KM) for PTP1B, indicating that F₂Y is a good functional mimic of tyrosine in this system. nih.gov

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| DADE(pY)L | 19.3 ± 0.6 | 13.8 ± 1.1 | (1.4 ± 0.1) x 10⁶ |

| DAD(F₂Yp)L | 16.5 ± 0.9 | 11.5 ± 1.3 | (1.4 ± 0.2) x 10⁶ |

| Ac-DADE(pY)L-NH₂ | 21.6 ± 0.4 | 14.8 ± 0.7 | (1.5 ± 0.1) x 10⁶ |

| Ac-DAD(F₂Yp)L-NH₂ | 20.8 ± 0.7 | 15.6 ± 1.1 | (1.3 ± 0.1) x 10⁶ |

This table presents a comparison of kinetic data for tyrosine-phosphorylated (pY) and 3,5-difluorotyrosine-phosphorylated (F₂Yp) peptides with PTP1B, demonstrating the functional similarity. nih.gov

Other Spectroscopic Techniques for Mechanistic and Structural Analysis

Beyond NMR, other spectroscopic techniques are employed to analyze the structural and mechanistic implications of incorporating 3,5-difluorotyrosine. High-Pressure Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are routinely used to analyze and purify peptides containing this modified amino acid. nih.govnih.gov For instance, reversed-phase HPLC can be used to separate the fluorinated peptide products. nih.gov

Furthermore, electrochemical methods like square-wave voltammetry have been used to determine the formal reduction potential of 3,5-difluorotyrosine within a protein, providing thermodynamic insights into electron transfer processes. nih.gov

| Spectroscopic Technique | Application in Analyzing 3,5-Difluorotyrosine Peptides/Proteins | Source |

| HPLC/MS | Purification and identification of synthesized peptides. | nih.govnih.gov |

| Circular Dichroism (CD) | Assessing global secondary structure and protein stability. | nih.gov |

| Square-Wave Voltammetry | Determining electrochemical properties and reduction potentials. | nih.gov |

Conformational Effects of 3,5-Difluorination within Peptide and Protein Frameworks

The introduction of fluorine into peptides and proteins can have significant, though often subtle, effects on their conformation and stability. mdpi.com While 3,5-difluorotyrosine is largely isosteric with tyrosine, the strong electron-withdrawing nature of the fluorine atoms can influence local electronic and steric environments. nih.gov

However, the effects of fluorination are highly context-dependent. mdpi.com The lower pKa of the 3,5-difluorotyrosine side chain (7.2) compared to tyrosine (9.9) can lead to different ionization states at physiological pH, which in turn can influence electrostatic interactions and protein stability. nih.gov For example, deprotonation of the fluorinated residue can drive small changes in the helical content of a protein. nih.gov

Development and Application of Biochemical Probes and Tools

Design of Fluorinated Amino Acid-Based Activity Probes for Enzymes

The introduction of fluorine atoms into the tyrosine ring alters its electronic properties, providing a powerful tool for probing enzyme mechanisms and activity. nih.gov N-Fmoc-3,5-Difluoro-DL-tyrosine is instrumental in creating peptide substrates that act as activity probes for enzymes like protein tyrosine phosphatases (PTPs). nih.gov

A significant challenge in studying PTPs is identifying their physiological substrates. One innovative approach involves using combinatorial peptide libraries to profile the substrate specificity of these enzymes. However, a key step in this method is the ability to distinguish the product (peptide containing tyrosine) from the substrate (peptide containing phosphotyrosine) by selectively tagging the tyrosine. This is often achieved using the enzyme tyrosinase, which oxidizes the tyrosine side chain. A complication arises if the peptide library itself contains tyrosine residues for optimal binding, as these would also be tagged, leading to false positives.

To circumvent this issue, 3,5-difluorotyrosine (B1604624) (F₂Y) is used as a surrogate for tyrosine. nih.gov The presence of two fluorine atoms on the aromatic ring makes peptides containing F₂Y resistant to the action of tyrosinase. nih.gov This resistance allows for the inclusion of a tyrosine-like residue in the substrate library to ensure optimal binding and catalysis by PTPs, without interfering with the specific tagging of the dephosphorylated product. nih.gov

Research has shown that the substitution of tyrosine with F₂Y in peptide substrates results in minimal changes to the kinetic parameters of PTP-catalyzed reactions. nih.gov This indicates that F₂Y is an excellent functional mimic of tyrosine in the context of PTP active site binding. nih.gov The use of this compound in solid-phase peptide synthesis facilitates the seamless incorporation of this fluorinated analog into desired peptide sequences, creating highly specific and effective probes for enzyme activity. nih.govchemimpex.com

Table 1: Kinetic Parameters of Tyrosine vs. 3,5-Difluorotyrosine-Containing Peptides with PTP1B nih.gov

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-D-A-D-E-Y-L-NH₂ | 19.3 ± 0.9 | 10.3 ± 1.2 | (1.87 ± 0.24) x 10⁶ |

Strategic Derivatization and Tagging for Biochemical Assays (e.g., Biotin (B1667282) Conjugation)

A crucial aspect of many biochemical assays is the ability to selectively tag and detect specific molecules. This compound plays an indirect but vital role in enabling such strategies, particularly in assays involving peptide libraries. nih.gov

In the substrate profiling of PTPs, a key step is the derivatization of the reaction product (a tyrosine-containing peptide) with a chemical tag like biotin for detection and quantification. nih.gov A common method involves oxidizing the tyrosine's phenol (B47542) side chain into an orthoquinone using tyrosinase. This activated intermediate can then react with a tag-hydrazide, such as biotin-hydrazide, to form a stable conjugate. nih.gov

The utility of this compound comes from its resistance to tyrosinase, as mentioned previously. By incorporating 3,5-difluorotyrosine into the substrate library peptides instead of tyrosine, researchers can prevent non-specific tagging of unreacted substrates. This ensures that only the true enzymatic products, which have been converted to tyrosine from phosphotyrosine, are tagged with biotin. This strategy significantly reduces background noise and prevents false positives, leading to more accurate and reliable assay results. nih.gov

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on this compound is essential for its use in standard solid-phase peptide synthesis protocols, allowing for its precise placement within a peptide sequence. nih.govchemimpex.com This enables the creation of complex peptide libraries where strategic positions can be occupied by this tyrosinase-resistant analog, thereby facilitating clean and specific downstream derivatization and tagging procedures.

Engineering of Enzyme Inhibitors and Ligands Using Fluorinated Tyrosines

The unique electronic properties of fluorinated amino acids make them valuable components in the design of enzyme inhibitors and ligands. nih.govnih.gov The incorporation of fluorine can alter the pKa of the phenolic hydroxyl group, modify binding interactions, and enhance metabolic stability. While this compound is primarily used as a tyrosine surrogate that is resistant to certain enzymatic modifications, the principles of using fluorinated tyrosines extend to inhibitor and ligand design. nih.gov

Fluorine's high electronegativity can destabilize adjacent bonds, a property that has been exploited in the design of mechanism-based or "suicide" inhibitors. nih.gov For instance, appropriately placed fluorine atoms can render a molecule susceptible to forming a stable, covalent adduct with an enzyme's active site residue, effectively inactivating the enzyme. nih.gov

In the context of this compound, its primary application has been as a research tool to probe enzyme-substrate interactions rather than as a direct inhibitor. nih.gov Studies on protein tyrosine phosphatases (PTPs) have shown that peptides containing 3,5-difluorotyrosine (F₂Y) behave as good substrates, with binding affinities and catalytic rates very similar to their non-fluorinated tyrosine counterparts. nih.gov This indicates that F₂Y is a close structural and functional mimic of tyrosine, making it an ideal building block for constructing ligands to study enzyme active sites without introducing significant inhibitory effects. nih.gov

The development of specific inhibitors for enzymes like Bruton's tyrosine kinase (BTK) highlights the importance of understanding the interactions between small molecules and the enzyme's active site. acs.orgacs.org While not directly involving 3,5-difluorotyrosine, these studies underscore the strategy of modifying chemical structures to fine-tune binding kinetics (k_on and k_off rates) and thermodynamic affinity. The insights gained from using probes like F₂Y-containing peptides can inform the rational design of such potent and selective inhibitors. The Fmoc-protected form of 3,5-difluorotyrosine is readily available for incorporation into peptide or small molecule scaffolds to explore these structure-activity relationships. nih.govaralezbio-store.com

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| 3,5-Difluorotyrosine | F₂Y |

| N-Fmoc-3,5-Difluoro-L-tyrosine | - |

| N-Fmoc-3,5-Difluoro-D-tyrosine | - |

| Protein Tyrosine Phosphatase | PTP |

| Phosphotyrosine | pY |

| Biotin-hydrazide | - |

| Bruton's tyrosine kinase | BTK |

| N-Fmoc-3,5-diiodo-L-tyrosine | Fmoc-Tyr(3,5-I2)-OH |

| N-Fmoc-3,5-dinitro-L-tyrosine | Fmoc-Tyr(3,5-diNO2)-OH |

| N-Fmoc-3-fluoro-DL-tyrosine | - |

| N-Fmoc-3,5-dibromo-L-tyrosine | - |

| N-Fmoc-3,5-difluoro-L-phenylalanine | Fmoc-L-Phe(3,5-DiF)-OH |

Emerging Research Frontiers and Methodological Advancements

Integration in Advanced Protein Engineering Paradigms

The site-specific incorporation of N-Fmoc-3,5-Difluoro-DL-tyrosine into peptides via solid-phase peptide synthesis (SPPS) is a key technique in advanced protein engineering. acs.org The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is crucial for the stepwise assembly of peptide chains, and its efficient use with F2Y has been well-established. nih.gov Researchers have developed chemo-enzymatic methods to produce fully protected Fmoc-F2Y(tBu)-OH, which can be seamlessly integrated into standard Fmoc/HBTU chemistry for peptide synthesis. nih.gov This allows for the creation of custom peptides and proteins with precisely placed F2Y residues.

High-Throughput Screening and Lead Discovery Applications in Chemical Biology

This compound has proven to be a valuable tool in high-throughput screening (HTS) and lead discovery, particularly in the study of enzymes like protein tyrosine phosphatases (PTPs). nih.gov PTPs play a critical role in cellular signaling by removing phosphate (B84403) groups from phosphotyrosine residues. A significant challenge in this field is identifying the specific substrates for each PTP from a vast number of possibilities. nih.gov

One innovative HTS method involves creating combinatorial peptide libraries to profile the substrate specificity of PTPs. nih.gov In this technique, a key step is to differentiate the product (tyrosine) from the unreacted phosphopeptide substrate. This is often achieved by oxidizing the tyrosine side chain with the enzyme tyrosinase, followed by chemical tagging. nih.gov However, if the peptide library contains non-substrate tyrosine residues, they can also be oxidized, leading to false positives. nih.gov This is where 3,5-difluorotyrosine (B1604624) becomes crucial. Peptides containing F2Y are completely resistant to the action of tyrosinase. acs.orgnih.gov By replacing tyrosine with F2Y in the non-substrate positions of the library, researchers can prevent this unwanted side reaction.

Crucially, studies have shown that F2Y is a good functional mimic of tyrosine in its interaction with PTPs. nih.gov When F2Y-containing peptides were compared to their tyrosine-containing counterparts, they displayed very similar kinetic properties (kcat and KM) for the PTP1B enzyme. nih.gov This indicates that the substitution does not significantly interfere with the binding and catalytic process, making F2Y an ideal surrogate for tyrosine in these screening assays. acs.orgnih.govacs.org

The resistance to tyrosinase, combined with its ability to functionally mimic tyrosine, makes this compound an enabling reagent for robust and reliable high-throughput screening to discover optimal PTP substrates and potential inhibitor leads. nih.gov

| Peptide Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| Ac-DADE(pY)L-NH₂ | 14 ± 1 | 15 ± 2 | (9.3 ± 1.6) x 10⁵ |

| Ac-DADE(pF₂Y)L-NH₂ | 10.0 ± 0.3 | 14 ± 1 | (7.1 ± 0.7) x 10⁵ |

| Ac-ELEF(pY)MD-NH₂ | 1.5 ± 0.1 | 3.0 ± 0.5 | (5.0 ± 0.9) x 10⁵ |

| Ac-ELEF(pF₂Y)MD-NH₂ | 1.7 ± 0.1 | 4.1 ± 0.5 | (4.1 ± 0.6) x 10⁵ |

Innovative Chemical Biology Approaches Utilizing Fluorinated Unnatural Amino Acids

The use of this compound is part of a broader trend in chemical biology that leverages the unique properties of fluorinated unnatural amino acids to probe biological systems. nih.gov The replacement of hydrogen with fluorine, a minimal structural change, can lead to dramatically different physical and chemical properties in a molecule. acs.orgnih.gov Fluorinated amino acids are therefore powerful tools for investigating enzyme mechanisms and other biological processes. nih.gov

One of the key applications is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent in biological systems, incorporating a fluorinated amino acid like F2Y provides a unique spectroscopic window. This allows for the study of protein structure, dynamics, and interactions in a complex biological environment with minimal background signal.

Furthermore, the introduction of fluorine can enhance the metabolic stability of peptides, a desirable trait for therapeutic applications. mdpi.com The strong carbon-fluorine bond is more resistant to enzymatic degradation, which can prolong the in vivo half-life of peptide-based drugs. The altered acidity of the F2Y side chain can also be exploited to fine-tune the binding affinity of a peptide for its target receptor or enzyme. nih.gov These properties make fluorinated amino acids like 3,5-difluorotyrosine attractive building blocks for the rational design of novel biomimetic therapeutics and probes. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.